N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(4-benzylpiperazin-1-YL)acetohydrazide
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Overview
Description
N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(4-benzylpiperazin-1-YL)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzyloxyphenyl group, a benzylpiperazine moiety, and an acetohydrazide linkage, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(4-benzylpiperazin-1-YL)acetohydrazide typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2-(4-benzylpiperazin-1-yl)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(4-benzylpiperazin-1-YL)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles, such as amines or thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(4-benzylpiperazin-1-YL)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(4-benzylpiperazin-1-YL)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(4-chlorobenzyl)-1H-benzimidazol-2-ylsulfanyl]acetohydrazide
- N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Uniqueness
N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(4-benzylpiperazin-1-YL)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H30N4O2 |
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Molecular Weight |
442.6 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H30N4O2/c32-27(21-31-17-15-30(16-18-31)20-24-7-3-1-4-8-24)29-28-19-23-11-13-26(14-12-23)33-22-25-9-5-2-6-10-25/h1-14,19H,15-18,20-22H2,(H,29,32)/b28-19+ |
InChI Key |
UOCHCUIVHIOHSQ-TURZUDJPSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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